molecular formula C9H6BrF3O2 B582143 Methyl 2-bromo-6-(trifluoromethyl)benzoate CAS No. 1214324-11-4

Methyl 2-bromo-6-(trifluoromethyl)benzoate

Cat. No.: B582143
CAS No.: 1214324-11-4
M. Wt: 283.044
InChI Key: CQAHAANYLBWFOP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted with bromine and trifluoromethyl groups, respectively. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-6-(trifluoromethyl)benzoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-(trifluoromethyl)benzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Coupling Reactions: Biaryl compounds are formed as major products.

    Reduction Reactions: The corresponding alcohol, methyl 2-bromo-6-(trifluoromethyl)benzyl alcohol, is obtained.

Scientific Research Applications

Methyl 2-bromo-6-(trifluoromethyl)benzoate has diverse applications in scientific research:

Comparison with Similar Compounds

Methyl 2-bromo-6-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

Uniqueness: The unique positioning of the bromine and trifluoromethyl groups in this compound imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 2-bromo-6-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAHAANYLBWFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673198
Record name Methyl 2-bromo-6-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214324-11-4
Record name Methyl 2-bromo-6-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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